[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate
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Overview
Description
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate is an organic compound that belongs to the class of liquid crystals. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is particularly interesting due to its unique molecular structure, which allows it to exhibit liquid crystalline behavior, making it useful in various applications, especially in display technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-pentoxybenzoic acid with [4-(4-propylcyclohexyl)phenol]. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate is used as a model compound to study liquid crystalline behavior. Its unique structure allows researchers to investigate the relationship between molecular structure and liquid crystalline properties.
Biology
In biological research, this compound can be used to study the interaction of liquid crystals with biological membranes. Its amphiphilic nature makes it a useful tool for understanding membrane dynamics and protein-lipid interactions.
Medicine
In medicine, liquid crystals like this compound are explored for their potential use in drug delivery systems. Their ability to form ordered structures can be utilized to create controlled release formulations.
Industry
Industrially, this compound is primarily used in the manufacture of liquid crystal displays (LCDs). Its unique optical properties make it an essential component in the production of high-quality display screens for televisions, computers, and smartphones.
Mechanism of Action
The mechanism of action of [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images on a screen. The molecular targets include the liquid crystal molecules themselves, which interact through van der Waals forces and dipole-dipole interactions to form ordered structures.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-butylcyclohexyl)phenyl] 4-pentoxybenzoate
- [4-(4-pentylcyclohexyl)phenyl] 4-pentoxybenzoate
- [4-(4-hexylcyclohexyl)phenyl] 4-pentoxybenzoate
Uniqueness
Compared to similar compounds, [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate exhibits unique liquid crystalline properties due to the specific length and branching of its alkyl chains. This structural variation influences its melting point, phase transition temperatures, and overall stability, making it particularly suitable for certain display technologies.
Properties
Molecular Formula |
C27H36O3 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C27H36O3/c1-3-5-6-20-29-25-16-14-24(15-17-25)27(28)30-26-18-12-23(13-19-26)22-10-8-21(7-4-2)9-11-22/h12-19,21-22H,3-11,20H2,1-2H3 |
InChI Key |
PDFZIWGYZQKRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3CCC(CC3)CCC |
Origin of Product |
United States |
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